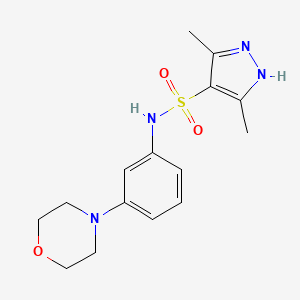
3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide, also known as MPSP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide's mechanism of action involves binding to a specific protein known as heat shock protein 90 (HSP90), which plays a critical role in cancer cell survival. By inhibiting HSP90, 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide disrupts the activity of several signaling pathways that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide has several biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of certain enzymes involved in cancer cell proliferation and survival. Additionally, 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide has been shown to have anti-inflammatory properties and may have potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide is its potential therapeutic applications in cancer and other diseases. Additionally, 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for further drug development. However, one of the limitations of 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide is its relatively low potency compared to other HSP90 inhibitors, which may limit its effectiveness in certain cancer types.
Zukünftige Richtungen
There are several future directions for research on 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide, including:
1. Further optimization of 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide's chemical structure to improve its potency and selectivity as an HSP90 inhibitor.
2. Investigation of the potential therapeutic applications of 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide in other diseases, such as Alzheimer's disease and Parkinson's disease.
3. Evaluation of the efficacy of 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide in combination with other cancer therapies, such as chemotherapy and radiation therapy.
4. Investigation of the molecular mechanisms underlying 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide's anti-inflammatory properties.
5. Development of new drug delivery systems to improve the bioavailability and efficacy of 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide.
Conclusion:
In conclusion, 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide is a promising chemical compound with potential therapeutic applications in cancer and other diseases. Its mechanism of action involves the inhibition of HSP90, which plays a critical role in cancer cell survival. Despite its limitations, 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide has several advantages, including low toxicity and good bioavailability. Future research on 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide should focus on further optimization of its chemical structure, investigation of its potential therapeutic applications in other diseases, and evaluation of its efficacy in combination with other cancer therapies.
Synthesemethoden
The synthesis of 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide involves the reaction of 3-morpholin-4-ylphenyl hydrazine with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, followed by the addition of sulfamic acid. The resulting compound is purified through recrystallization and characterized through various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide has shown potential in various scientific research applications, particularly in the field of cancer research. Studies have shown that 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival.
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-11-15(12(2)17-16-11)23(20,21)18-13-4-3-5-14(10-13)19-6-8-22-9-7-19/h3-5,10,18H,6-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBGSEJPCFJMPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NC2=CC(=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-phenyl-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]butan-1-one](/img/structure/B6638580.png)

methanone](/img/structure/B6638587.png)
![N-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B6638598.png)
![3-[(4-Phenylpiperazin-1-yl)methyl]pyrrolidin-3-ol](/img/structure/B6638606.png)


![Methyl 4-[(2,5-dimethylphenyl)sulfonylamino]-1,5-dimethylpyrazole-3-carboxylate](/img/structure/B6638621.png)

![5-[1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6638629.png)
![N,3,5-trimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,2-oxazole-4-sulfonamide](/img/structure/B6638644.png)
![2-[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine](/img/structure/B6638647.png)